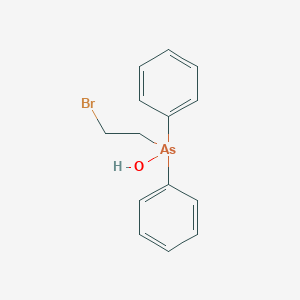
(Methylsulfanyl)acetic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylsulfanyl)acetic anhydride is an organic compound characterized by the presence of a methylsulfanyl group attached to an acetic anhydride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.
Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:
Nucleophilic Acyl Substitution: Reacts with water to form (methylsulfanyl)acetic acid, with alcohols to form esters, and with amines to form amides.
Oxidation and Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.
Common Reagents and Conditions:
Water: Hydrolysis to form (methylsulfanyl)acetic acid.
Alcohols: Formation of esters under acidic or basic conditions.
Amines: Formation of amides, often using a base to neutralize the by-product acid.
Major Products:
(Methylsulfanyl)acetic acid: Formed through hydrolysis.
Esters and Amides: Formed through reactions with alcohols and amines, respectively.
Aplicaciones Científicas De Investigación
(Methylsulfanyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including esters and amides.
Biological Studies:
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for further chemical transformations.
Mecanismo De Acción
The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Acetic Anhydride: Similar in structure but lacks the methylsulfanyl group.
Methanesulfonic Anhydride: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: (Methylsulfanyl)acetic anhydride is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other anhydrides. This functional group can participate in additional chemical transformations, making the compound versatile for various synthetic applications .
Propiedades
Número CAS |
63521-90-4 |
|---|---|
Fórmula molecular |
C6H10O3S2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
(2-methylsulfanylacetyl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3 |
Clave InChI |
KSLOWBCNYMHGGH-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)OC(=O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



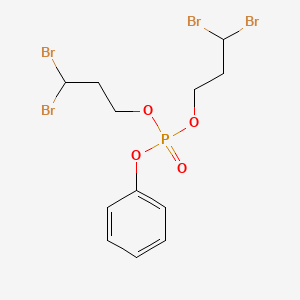
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
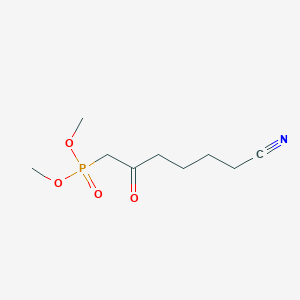
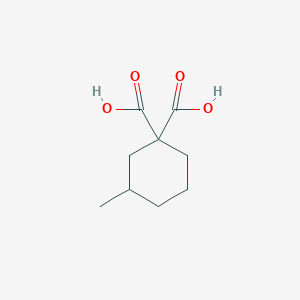
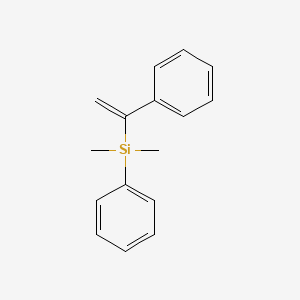

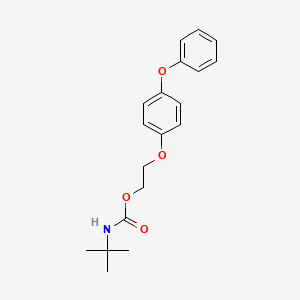
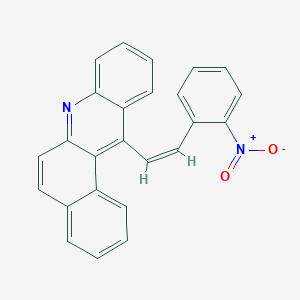

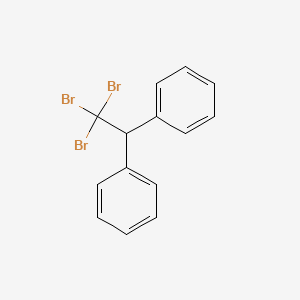
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)

